Cas no 34626-05-6 (2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid)

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole core substituted with a 4-chlorophenyl group and a carboxylic acid functionality at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chlorophenyl moiety enhances lipophilicity, while the carboxylic acid group allows for further derivatization, making it valuable for designing bioactive molecules. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in reactions. The compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid structure
34626-05-6 structure
Product name:2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
CAS No:34626-05-6
MF:C10H7ClN2O2
MW:222.627781152725
CID:2112147
PubChem ID:10513265

2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-1H-Imidazole-5-carboxylic acid
    • BB0296195
    • 08C584
    • 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-
    • 2-(4-Chloro-phenyl)-1H-imidazole-4-carboxylic acid
    • 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
    • Inchi: 1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15)
    • InChI Key: CWVVTDSOZJIEGN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC=C(C(=O)O)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Topological Polar Surface Area: 66

2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P021SPG-1g
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
1g
$1103.00 2024-05-05
Enamine
EN300-1264725-1.0g
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
1g
$842.0 2023-06-08
Enamine
EN300-1264725-100mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95.0%
100mg
$293.0 2023-10-02
1PlusChem
1P021SPG-250mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
250mg
$579.00 2024-05-05
Enamine
EN300-1264725-50mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95.0%
50mg
$197.0 2023-10-02
Enamine
EN300-1264725-250mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95.0%
250mg
$418.0 2023-10-02
Enamine
EN300-1264725-2500mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95.0%
2500mg
$1650.0 2023-10-02
1PlusChem
1P021SPG-500mg
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
500mg
$873.00 2024-05-05
Enamine
EN300-1264725-0.1g
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
0.1g
$293.0 2023-06-08
Enamine
EN300-1264725-0.25g
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid
34626-05-6 95%
0.25g
$418.0 2023-06-08

Additional information on 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid

2-(4-Chlorophenyl)-1H-Imidazole-5-Carboxylic Acid: A Comprehensive Overview

2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid, also known by its CAS number 34626-05-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its imidazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The presence of a chlorine substituent on the phenyl group and a carboxylic acid moiety at the 5-position of the imidazole ring imparts unique chemical and biological properties to this compound.

The imidazole ring is a fundamental structure in many bioactive molecules, including natural products and synthetic drugs. In the case of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, the substitution pattern plays a crucial role in determining its reactivity and biological activity. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

One of the key areas of research involving 34626-05-6 is its synthesis and structural characterization. Scientists have explored various synthetic routes to efficiently construct this molecule, often employing methods such as cyclization reactions or coupling strategies. These studies have not only improved the synthesis process but also provided deeper insights into the relationship between structure and function.

In terms of pharmacological activity, 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid has shown promising results in preclinical models. For instance, recent research has demonstrated its ability to inhibit certain enzymes associated with inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, studies have explored its effects on cancer cells, revealing mechanisms that could be exploited for anticancer therapy.

The carboxylic acid group in this compound is particularly noteworthy, as it can participate in hydrogen bonding and other non-covalent interactions that are critical for molecular recognition and binding to biological targets. This feature makes 34626-05-6 a valuable tool in medicinal chemistry for designing molecules with enhanced bioavailability and target specificity.

Beyond its direct applications, 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid serves as a valuable model compound for studying imidazole-based systems. Researchers have utilized it to investigate the electronic effects of substituents on the imidazole ring, providing fundamental knowledge that can guide the design of new compounds with desired properties.

In conclusion, 34626-05-6, or 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, stands out as an important compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advances in synthesis and biological studies, positions it as a promising candidate for further exploration in drug development and related fields.

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